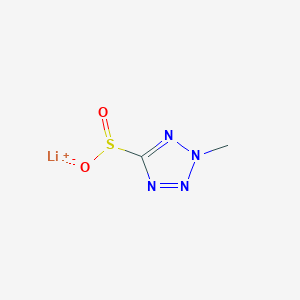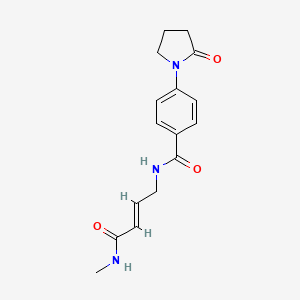
2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one, also known as 4-Chloro-2-ethoxyphenyl-1-ethanone, or 4-CEPE, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of phenylacetone, an organic compound commonly used in organic synthesis. 4-CEPE has been found to have several biochemical and physiological effects, and has been used in various lab experiments.
Wirkmechanismus
4-CEPE has been found to interact with several enzymes and receptors in the body. It has been found to inhibit the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. 4-CEPE has also been found to interact with the 5-HT2A serotonin receptor, which is involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
4-CEPE has been found to have several biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can lead to increased alertness and focus. It has also been found to have antidepressant and anxiolytic effects, as well as anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-CEPE has several advantages and limitations for use in lab experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also stable and can be stored for up to two years without significant degradation. However, it is a relatively potent compound and should be handled with caution. Additionally, it is not approved for human use and should not be used in human experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-CEPE. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted on its potential applications in medicinal chemistry and drug discovery. Additionally, further research could be conducted on its potential therapeutic applications, such as its potential antidepressant and anxiolytic effects. Finally, further research could be conducted on its potential toxicity and safety profile.
Synthesemethoden
4-CEPE is synthesized using a condensation reaction of 4-chlorophenylacetic acid with 4-ethoxyphenylacetic acid. This reaction is catalyzed by an acid, such as hydrochloric acid, and yields 4-CEPE as a product. The reaction is typically carried out in a solution of dichloromethane or toluene, and the product is isolated by crystallization.
Wissenschaftliche Forschungsanwendungen
4-CEPE has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, such as 4-chloro-2-ethoxybenzaldehyde and 4-chloro-2-ethoxybenzoic acid, which have been studied for their potential applications in medicinal chemistry and drug discovery. 4-CEPE has also been used in the synthesis of 4-chloro-2-ethoxybenzoyl chloride, which can be used as a reagent for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-2-19-15-9-5-13(6-10-15)16(18)11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBKJYWFUXFNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


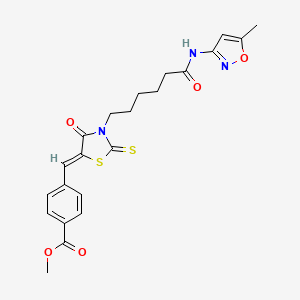
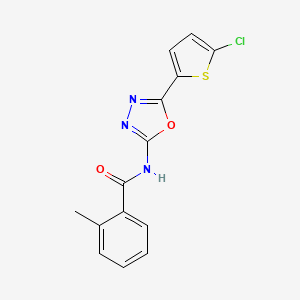
![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647253.png)

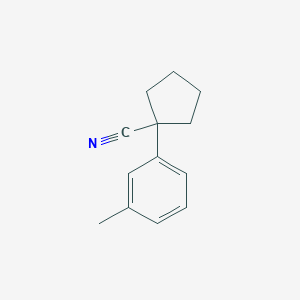
![5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2647257.png)
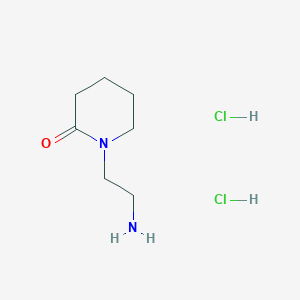
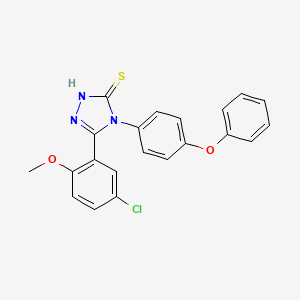
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2647262.png)
